![molecular formula C23H37NOSSn B14321351 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine CAS No. 104608-57-3](/img/structure/B14321351.png)
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine is a complex organotin compound featuring a pyridine ring substituted with a tricyclohexylstannyl group and a sulfanyl group
Preparation Methods
The synthesis of 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine typically involves the reaction of pyridine derivatives with tricyclohexylstannyl chloride in the presence of a sulfanyl group donor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the organotin compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tricyclohexylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives.
Scientific Research Applications
1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-tin bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds, which are known for their antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with organotin components.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine exerts its effects involves the interaction of its organotin moiety with biological molecules. The tricyclohexylstannyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar compounds to 1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine include other organotin pyridine derivatives, such as:
- 1-Oxo-2-[(tricyclohexylstannyl)oxy]-1lambda~5~-pyridine
- 1-Oxo-2-[(tricyclohexylstannyl)amino]-1lambda~5~-pyridine These compounds share the organotin moiety but differ in the nature of the substituent attached to the pyridine ring. The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
104608-57-3 |
|---|---|
Molecular Formula |
C23H37NOSSn |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
tricyclohexyl-(1-oxidopyridin-1-ium-2-yl)sulfanylstannane |
InChI |
InChI=1S/3C6H11.C5H5NOS.Sn/c3*1-2-4-6-5-3-1;7-6-4-2-1-3-5(6)8;/h3*1H,2-6H2;1-4,8H;/q;;;;+1/p-1 |
InChI Key |
LEBRWGVZZNCYAN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)SC4=CC=CC=[N+]4[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


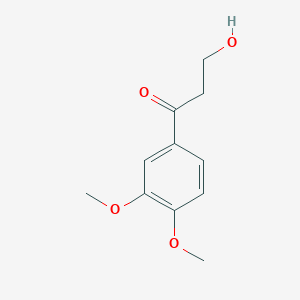
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

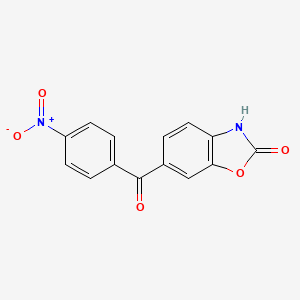
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
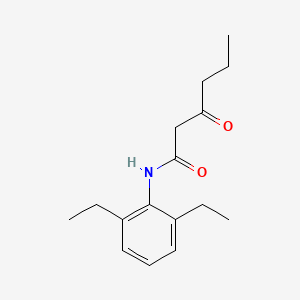
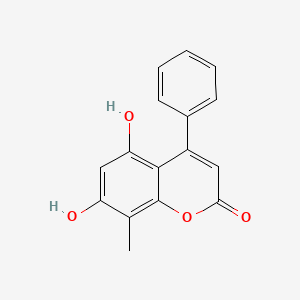
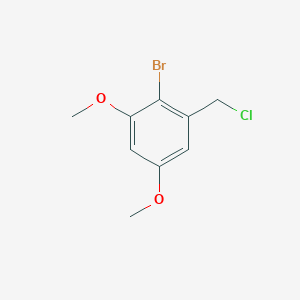
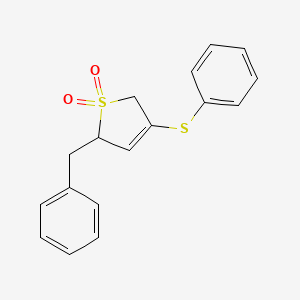
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
